8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole
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Overview
Description
8-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrazinoindoles. This compound is characterized by a fused ring system that includes a pyrazine ring and an indole ring, with a chlorine atom attached to the eighth position. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Safety and Hazards
The safety information for 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Given that indole derivatives are known to exhibit diverse pharmacological properties , it can be inferred that this compound may have similar effects. The exact effects would depend on the specific targets and pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehyde with nucleophilic amines, resulting in the formation of the pyrazinoindole ring system . This reaction is often carried out under transition metal-free conditions, making it a convenient and efficient synthetic route.
Industrial Production Methods
While specific industrial production methods for 8-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the ring system.
Substitution: The chlorine atom at the eighth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst (Pd/C) is often employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazinoindoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it valuable for the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]indoles: These compounds share a similar fused ring system but differ in the specific heteroatoms and substituents present.
Indole Derivatives: Compounds such as 1,2,3,4-tetrahydrocyclopent[b]indole also feature a fused ring system but lack the pyrazine ring.
Uniqueness
8-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole is unique due to the presence of both a pyrazine and an indole ring in its structure, along with the chlorine atom at the eighth position. This combination of features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
8-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-9-1-2-11-8(5-9)6-10-7-13-3-4-14(10)11/h1-2,5-6,13H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGDOWUCRMVFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC3=C2C=CC(=C3)Cl)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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